molecular formula C19H22N2O2 B11816178 (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11816178
M. Wt: 310.4 g/mol
InChI Key: KXXVOEMUMSCGLI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves several steps. The synthetic route typically starts with the preparation of the pyridine and piperidine intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.

Chemical Reactions Analysis

(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and processes, which are the basis for its effects in biological systems .

Comparison with Similar Compounds

Similar compounds to (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone include other piperidine and pyridine derivatives. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the ethoxypyridine and piperidine moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

[2-(2-ethoxypyridin-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H22N2O2/c1-2-23-18-16(11-8-13-20-18)17-12-6-7-14-21(17)19(22)15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3

InChI Key

KXXVOEMUMSCGLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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